molecular formula C5H8O2 B13003716 Cyclopentanone, 3-hydroxy-, (R)-

Cyclopentanone, 3-hydroxy-, (R)-

Cat. No.: B13003716
M. Wt: 100.12 g/mol
InChI Key: GULNLSGTYCQLLM-SCSAIBSYSA-N
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Description

®-3-Hydroxycyclopentan-1-one is a chiral compound with a hydroxyl group attached to the third carbon of a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxycyclopentan-1-one typically involves the reduction of 3-oxocyclopentanone using chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-3-Hydroxycyclopentan-1-one often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. Additionally, the purification process involves crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxycyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-oxocyclopentanone.

    Reduction: Further reduction can lead to the formation of cyclopentanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Oxocyclopentanone

    Reduction: Cyclopentanol derivatives

    Substitution: Various substituted cyclopentanone derivatives

Scientific Research Applications

®-3-Hydroxycyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-3-Hydroxycyclopentan-1-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of specific enzymes. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclopentanone: The racemic mixture of the compound.

    3-Oxocyclopentanone: The oxidized form of the compound.

    Cyclopentanol: The fully reduced form of the compound.

Uniqueness

®-3-Hydroxycyclopentan-1-one is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical transformations while maintaining its chiral integrity further enhances its utility in research and industrial applications.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(3R)-3-hydroxycyclopentan-1-one

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1

InChI Key

GULNLSGTYCQLLM-SCSAIBSYSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]1O

Canonical SMILES

C1CC(=O)CC1O

Origin of Product

United States

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